![molecular formula C14H14N2O2 B3244901 2-[(3,4-Dimethylphenyl)amino]nicotinic acid CAS No. 16396-31-9](/img/structure/B3244901.png)
2-[(3,4-Dimethylphenyl)amino]nicotinic acid
Overview
Description
2-[(3,4-Dimethylphenyl)amino]nicotinic acid (2-DMPA) is an important compound in the field of organic chemistry due to its unique structure and reactivity. It is a derivative of nicotinic acid, which is an important biological molecule involved in numerous metabolic pathways. 2-DMPA has a wide range of applications in scientific research and experiments, from drug discovery to biochemical and physiological studies.
Scientific Research Applications
Pharmaceutical Applications
“2-[(3,4-Dimethylphenyl)amino]nicotinic acid” is a structural analog of salicylic acid derivatives . It possesses analgesic, anti-inflammatory, and antipyretic activity . It is similar to pyrazolones in terms of analgesic and antipyretic activity, yet it exceeds the anti-inflammatory activity of salicylates .
Anti-Inflammatory Properties
The outstanding characteristic of this compound is primarily anti-inflammatory . It is used in the treatment of pain and inflammation .
Analgesic Properties
This compound also possesses analgesic properties . It is used as a non-narcotic analgesic .
Inhibition of Cyclooxygenase (COX)
Non-steroidal anti-inflammatory drugs (NSAIDs) like this compound are known to inhibit the two isoforms of the cyclooxygenase (COX-1 and COX-2) .
Inhibition of 5-Lipoxygenase (5-LO)
The 5-lipoxygenase (5-LO) enzyme is another key enzyme involved in the arachidonic acid cascade. Compounds that are dual inhibitors of both COX and 5-LO are being studied as potential analgesic and anti-inflammatory agents .
Synthesis of Other Compounds
This compound is synthesized by the reaction of the potassium salt of 2-bromobenzoic acid with 2,3-dimethylaniline in the presence of copper (II) acetate . It is used for the same indications as flufenamic acid .
properties
IUPAC Name |
2-(3,4-dimethylanilino)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-6-11(8-10(9)2)16-13-12(14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVPFUBDXWHKSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC=N2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dimethylphenyl)amino]nicotinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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